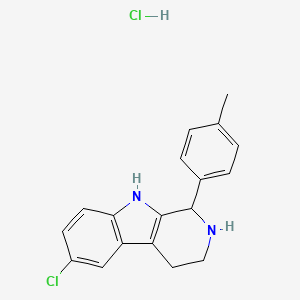

6-Chloro-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride

CAS No.: 1431964-98-5

Cat. No.: VC8073841

Molecular Formula: C18H18Cl2N2

Molecular Weight: 333.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1431964-98-5 |

|---|---|

| Molecular Formula | C18H18Cl2N2 |

| Molecular Weight | 333.3 g/mol |

| IUPAC Name | 6-chloro-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride |

| Standard InChI | InChI=1S/C18H17ClN2.ClH/c1-11-2-4-12(5-3-11)17-18-14(8-9-20-17)15-10-13(19)6-7-16(15)21-18;/h2-7,10,17,20-21H,8-9H2,1H3;1H |

| Standard InChI Key | GOAHQIOTMBQKKQ-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C2C3=C(CCN2)C4=C(N3)C=CC(=C4)Cl.Cl |

| Canonical SMILES | CC1=CC=C(C=C1)C2C3=C(CCN2)C4=C(N3)C=CC(=C4)Cl.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The compound’s framework consists of a tetrahydro-beta-carboline system fused to an indole ring, with a chloro group at position 6 and a 4-methylphenyl moiety at position 1. The hydrochloride salt enhances its solubility in polar solvents, a critical factor for in vitro studies. Key structural data are summarized below:

The planar indole system and tetracyclic arrangement facilitate π-π stacking and hydrophobic interactions, which are pivotal for binding to biological targets such as enzymes and receptors .

Stereochemical Considerations

Beta-carbolines often exhibit cis-trans isomerism due to restricted rotation around the C1-N2 bond. Studies on analogous compounds, such as 1-(4-methoxyphenyl)-1,2,3,4-tetrahydro-beta-carboline, have demonstrated that acidic conditions promote epimerization, with equilibrium favoring the trans isomer . While specific data for 6-chloro-1-(4-methylphenyl)-tetrahydro-beta-carboline hydrochloride remain limited, its stereochemical behavior is likely analogous, influencing its reactivity and biological activity .

Synthesis and Production

Synthetic Routes

The compound is typically synthesized via the Pictet-Spengler reaction, a cornerstone method for beta-carboline formation. This one-pot condensation involves a tryptamine derivative and a substituted aldehyde under acidic conditions:

-

Tryptamine Preparation: Starting materials such as 6-chlorotryptamine are reacted with 4-methylbenzaldehyde.

-

Cyclization: The imine intermediate undergoes cyclization in the presence of Lewis acids (e.g., BF₃·OEt₂) or protic acids (e.g., HCl), forming the tetrahydro-beta-carboline core .

-

Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt, improving crystallinity and stability .

Industrial-Scale Optimization

Industrial production emphasizes yield enhancement and purity control:

-

Solvent Selection: Polar aprotic solvents (e.g., DMF) improve reaction homogeneity.

-

Temperature Control: Maintaining temperatures between 60–80°C minimizes side reactions.

-

Catalysis: Bronsted acids (e.g., p-toluenesulfonic acid) accelerate cyclization while reducing decomposition .

Biological Activities and Mechanisms

Central Nervous System Interactions

Like other beta-carbolines, this compound likely modulates neurotransmitter systems:

-

Serotonin Receptors: Partial agonism at 5-HT₂A receptors, potentially influencing mood and cognition.

-

Benzodiazepine Receptors: Antagonism at GABA-A receptors, which could confer anxiolytic or pro-convulsant effects depending on concentration .

Antimalarial Activity

Beta-carbolines inhibit Plasmodium falciparum growth by targeting hemozoin formation. The chloro substituent may enhance binding to heme groups, as seen in chloroquine derivatives .

Applications in Scientific Research

Pharmacological Probes

The compound serves as a template for developing:

-

Antidepressants: Modulating serotonin receptor activity.

-

Antiprotozoal Agents: Targeting parasitic heme detoxification pathways.

Chemical Biology Tools

Its fluorescent properties (λₑₓ ≈ 340 nm, λₑₘ ≈ 450 nm) enable use in:

-

Protein Binding Assays: Monitoring ligand-receptor interactions via fluorescence quenching.

-

Cellular Imaging: Tracking distribution in live cells due to cell membrane permeability .

Comparison with Related Beta-Carbolines

| Compound | Substituents | Key Differences |

|---|---|---|

| Harmine | 7-Methoxy | Lower logP (1.8 vs. 3.1), reduced CNS penetration |

| Harmaline | 3,4-Dihydro | Pro-convulsant effects due to GABA-A antagonism |

| Tetrahydro-beta-carboline | No chloro/methylphenyl | Reduced antimicrobial potency (MIC >128 µg/mL) |

The chloro and methylphenyl groups in 6-chloro-1-(4-methylphenyl)-tetrahydro-beta-carboline hydrochloride confer higher lipophilicity (clogP: 3.1) and enhanced target selectivity compared to simpler analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume